molecular formula C14H16N4O3S B449448 N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea

N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea

Cat. No.: B449448
M. Wt: 320.37g/mol
InChI Key: PLKAEFKZZLRAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group and a carbamothioyl group attached to a dimethoxyphenyl moiety. Its distinct chemical structure makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and methyl iodide to form the corresponding thiourea derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The carbamothioyl group may play a crucial role in its binding affinity and specificity, while the pyrazole ring can interact with various protein residues, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
  • N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide
  • N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea stands out due to its specific substitution pattern on the pyrazole ring and the presence of the carbamothioyl group

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O3S/c1-18-11(6-7-15-18)13(19)17-14(22)16-10-8-9(20-2)4-5-12(10)21-3/h4-8H,1-3H3,(H2,16,17,19,22)

InChI Key

PLKAEFKZZLRAEF-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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